N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-30-19-7-5-17(6-8-19)22-10-12-23(13-11-22)31(28,29)14-9-21-20(25)16-3-2-4-18(15-16)24(26)27/h2-8,15H,9-14H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOSIXFYIWIFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent due to its neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s sulfonyl and nitro groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-nitrobenzamide
- **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the nitro group contributes to its potential as an inhibitor of various enzymes.
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound belongs to the class of piperazine derivatives and is being investigated for its role as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer’s.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C23H32N4O4S
- Molecular Weight: 448.49 g/mol
- SMILES Notation: COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1
This compound features a piperazine core, a sulfonamide group, and a nitrobenzamide moiety, which contribute to its biological activity.
The primary mechanism through which this compound exerts its effects involves inhibition of the enzyme acetylcholinesterase (AChE). By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic neurotransmission, which is crucial for cognitive functions and memory retention.
Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective properties. Studies have shown that compounds with similar structures can mitigate neuronal damage in models of Alzheimer’s disease by reducing oxidative stress and inflammation.
Antitumor Activity
In addition to its neuroprotective effects, preliminary studies suggest potential antitumor activity. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, derivatives of benzamides have been reported to exhibit moderate to high potency against specific kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:
- Acetylcholinesterase Inhibition : A study demonstrated that similar piperazine derivatives effectively inhibited AChE activity in vitro, supporting the hypothesis that this compound could exhibit similar effects.
- Neuroprotective Effects : In animal models, compounds structurally related to this compound were shown to improve cognitive function and reduce amyloid-beta plaque formation, a hallmark of Alzheimer’s disease.
- Anticancer Activity : Research on benzamide derivatives has indicated their potential as RET kinase inhibitors, with some compounds demonstrating significant inhibition of cell proliferation in cancer models . This suggests that this compound may also have applications in oncology.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, and how are they addressed?
- Answer : The synthesis involves sulfonylation of the piperazine core, coupling with a nitrobenzamide moiety, and purification challenges due to polar intermediates.
- Sulfonylation : React 4-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide intermediate .
- Coupling : Use HBTU or BOP as coupling agents with Et3N in THF to attach the 3-nitrobenzamide group, ensuring stoichiometric control to avoid side reactions .
- Purification : Employ silica gel chromatography (e.g., 10% MeOH/CH2Cl2) followed by reverse-phase HPLC (acetonitrile/water gradients) to isolate the product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), sulfonyl group (δ 3.8–4.2 ppm), and nitrobenzamide aromatic protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z ≈ 488–500) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify >95% purity .
Q. What initial biological screening assays are appropriate for evaluating its pharmacological potential?
- Answer :
- Receptor binding assays : Test affinity for dopamine (D3/D4), serotonin (5-HT1A), or sigma receptors at 1–100 nM concentrations using radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone) .
- Functional assays : Measure cAMP modulation or calcium flux in HEK293 cells expressing target receptors .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl group influence piperazine sulfonamide reactivity and target binding?
- Answer : The methoxy group enhances electron density on the phenyl ring, stabilizing the sulfonamide bond and influencing receptor interactions.
- Computational modeling : Use DFT calculations to compare charge distribution with analogs (e.g., 4-chlorophenyl or 2,3-dichlorophenyl derivatives) .
- SAR studies : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to assess changes in D3 receptor affinity (Ki values) .
Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?
- Answer :
- Assay standardization : Control variables like cell line origin (e.g., CHO vs. HEK293), buffer pH, and temperature .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew in vitro vs. in vivo results .
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., β-arrestin recruitment) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific receptor targets?
- Answer :
- Piperazine modifications : Introduce methyl groups (e.g., 3-methylpiperazine) to enhance D3 selectivity over D2 (e.g., Ki ratios >100:1) .
- Nitrobenzamide substitutions : Replace the nitro group with cyano or methoxy to modulate lipophilicity (log P ≈ 2.5–3.5) and blood-brain barrier penetration .
- Linker optimization : Shorten the ethylsulfonyl chain to reduce off-target binding to σ1 receptors .
Q. What methodologies enable efficient scale-up of synthesis without compromising yield or purity?
- Answer :
- Flow chemistry : Use continuous flow reactors for sulfonylation steps to improve heat dissipation and reaction consistency .
- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) in coupling steps to enhance safety and reduce waste .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize purification steps .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s potential as a PET tracer?
- Answer :
- Radiolabeling : Introduce <sup>11</sup>C at the methoxy group via [<sup>11</sup>C]CH3OTf methylation .
- Biodistribution studies : Administer [<sup>11</sup>C]-labeled compound to primates and quantify uptake in D4-rich regions (e.g., retina) using PET-MRI .
- Metabolite analysis : Use LC-MS to identify radioactive metabolites in plasma and brain homogenates .
Q. What computational tools are most effective for predicting off-target interactions?
- Answer :
- Molecular docking : Screen against GPCR databases (e.g., GPCRdb) using AutoDock Vina to prioritize 5-HT2A or α1-adrenergic receptors .
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
